N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide
Description
N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide is a structurally complex heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core fused with a piperazine ring substituted by a pyrimidinyl group and a naphthamide side chain. This molecule is hypothesized to exhibit kinase inhibitory activity due to its structural resemblance to ATP-competitive kinase inhibitors, such as imatinib analogs . The pyrimidine and pyrazolopyrimidine moieties are critical for binding to kinase active sites, while the piperazine linker and naphthamide group may modulate solubility and bioavailability.
Properties
IUPAC Name |
N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N9O/c36-25(21-7-6-19-4-1-2-5-20(19)16-21)27-10-11-35-24-22(17-32-35)23(30-18-31-24)33-12-14-34(15-13-33)26-28-8-3-9-29-26/h1-9,16-18H,10-15H2,(H,27,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOWLBSGIGBJMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC5=CC=CC=C5C=C4)C6=NC=CC=N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. Similar compounds have been found to interact with various receptors and enzymes, such as tyrosine kinases.
Mode of Action
Based on the structure and similar compounds, it may bind to its target with high affinity, leading to changes in the target’s function.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Similar compounds have been found to inhibit the synthesis of rna and dna, thereby causing cell death.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Similar compounds have been found to cause cell death by inhibiting the synthesis of rna and dna.
Biological Activity
N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves multi-step reactions starting from pyrimidine and pyrazole derivatives. The synthetic pathway typically includes the formation of piperazine derivatives followed by coupling with naphthamide moieties. This method ensures high purity and yield of the final compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[3,4-d]pyrimidine scaffold, which is integral to the structure of this compound. For instance, compounds derived from this scaffold have shown significant inhibitory effects on cancer cell lines, including breast cancer (MCF-7) and lung cancer models. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5i | MCF-7 | 0.3 | EGFR/VGFR2 inhibition |
| 54j | A549 | 7.60 | Apoptosis induction |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it exhibits activity against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Monoamine Oxidase Inhibition
Another area of interest is the compound's potential as a monoamine oxidase (MAO) inhibitor. Research indicates that derivatives similar to this compound demonstrate selective inhibition of MAO-A and MAO-B enzymes, which are crucial in the metabolism of neurotransmitters. This activity could position the compound as a candidate for treating mood disorders.
Case Study 1: Anticancer Efficacy
A study conducted on a series of phenylpyrazolo[3,4-d]pyrimidine derivatives demonstrated that compounds structurally related to this compound significantly inhibited tumor growth in vivo. The results indicated that these compounds not only reduced tumor size but also induced apoptosis in cancer cells through caspase activation pathways.
Case Study 2: Antimicrobial Activity
In vitro testing against Mycobacterium tuberculosis revealed that certain derivatives exhibited IC50 values ranging from 1.35 to 2.18 µM. These findings suggest a promising avenue for developing new anti-tubercular agents based on the structural framework of this compound.
Comparison with Similar Compounds
Key Differences:
Core Heterocycle : The target compound’s pyrazolopyrimidine core is distinct from the triazolopyridine in MM0421.02/02. Pyrazolopyrimidines are more rigid and have higher binding affinity for kinases compared to triazolopyridines, which lack the fused pyrimidine ring .
Substituent Effects: The pyrimidinyl-piperazine group in the target compound may enhance selectivity for kinases with hydrophobic pockets (e.g., BCR-ABL), whereas the phenyl/chlorophenyl groups in MM0421.02/03 are associated with nonspecific binding to serotonin or dopamine receptors .
Comparison with Marketed Kinase Inhibitors
| Compound | Structure | Target Kinase | IC₅₀ | Selectivity |
|---|---|---|---|---|
| Imatinib | Benzamide-pyridine | BCR-ABL | 0.25 µM | Moderate (targets PDGFR, c-KIT) |
| Dasatinib | Thiazole-carboxamide | BCR-ABL | <1 nM | High (targets SRC family) |
| Target Compound | Pyrazolopyrimidine-naphthamide | Hypothesized: JAK2 | Not reported | Likely moderate (due to piperazine flexibility) |
Insights:
- The pyrazolopyrimidine core in the target compound shares similarity with dasatinib’s thiazole-carboxamide in terms of planar aromaticity, which is critical for ATP-binding site interactions.
- The naphthamide group may mimic imatinib’s benzamide side chain, which stabilizes interactions with hydrophobic regions of kinases. However, the larger size of the naphthamide could reduce selectivity compared to imatinib .
Research Findings and Limitations
- Synthesis Challenges : The target compound’s complex structure (e.g., multiple heterocycles) poses synthetic difficulties, as evidenced by the need for stringent impurity controls (e.g., MM0421.02/03) during manufacturing .
- Lack of Direct Bioactivity Data: No peer-reviewed studies on the compound’s kinase inhibition or toxicity are available. Predictions are based on structural analogs and computational modeling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
